An In-depth Technical Guide to the Estimated Chemical Properties of 7-Bromo-4-methoxy-5-nitroindoline
An In-depth Technical Guide to the Estimated Chemical Properties of 7-Bromo-4-methoxy-5-nitroindoline
This technical guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties and potential applications of 7-Bromo-4-methoxy-5-nitroindoline.
Chemical Structure and Properties
7-Bromo-4-methoxy-5-nitroindoline is a substituted indoline molecule. The indoline core is modified with a bromine atom at position 7, a methoxy group at position 4, and a nitro group at position 5.
Estimated Chemical Properties of 7-Bromo-4-methoxy-5-nitroindoline
| Property | Estimated Value |
| Molecular Formula | C₉H₉BrN₂O₃ |
| Molecular Weight | 289.09 g/mol |
| Appearance | Likely a yellow to brown crystalline solid |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Low solubility in water. |
| Melting Point | Estimated to be in the range of 150-200 °C |
| Boiling Point | Decomposes upon strong heating |
| XLogP | ~2.5 - 3.5 |
Comparative Data of Structural Analogs
To provide a basis for the estimated properties of 7-Bromo-4-methoxy-5-nitroindoline, the following table summarizes the available data for its closest structural analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |
| 7-Bromo-5-nitroindoline | C₈H₇BrN₂O₂ | 243.06 | Not available | Predicted XLogP: 2.5[1] |
| 5-Bromo-7-nitroindoline | C₈H₇BrN₂O₂ | 243.06 | 80166-90-1 | Appearance: Orange to brown crystals/powder[2] |
| 4-Methoxy-5-nitroindoline | C₉H₁₀N₂O₃ | 194.19 | 909556-12-3 | - |
| 4-Methoxy-7-nitroindoline | C₉H₁₀N₂O₃ | 194.19 | 872975-24-1 | - |
| 7-Bromo-4-methoxy-1H-indole | C₉H₈BrNO | 226.07 | 81224-16-0 | The indole (aromatic) analog. |
| 1-Acetyl-5-bromo-7-nitroindoline | C₁₀H₉BrN₂O₃ | 285.10 | 62368-07-4 | Predicted XLogP: 1.8[3] |
| 5-Bromo-7-nitro-1H-indole | C₈H₅BrN₂O₂ | 241.04 | 165669-16-9 | The indole (aromatic) analog.[4] |
Potential Synthetic Routes
A direct, published synthesis for 7-Bromo-4-methoxy-5-nitroindoline has not been identified. However, based on standard organic chemistry principles and published syntheses of related compounds, a plausible synthetic workflow can be proposed. The two most likely approaches would be the nitration of a bromo-methoxy-indoline precursor or the bromination of a methoxy-nitro-indoline precursor.
Proposed Experimental Protocol: Nitration of 7-Bromo-4-methoxyindoline
This protocol is a hypothetical procedure based on general nitration methods for aromatic compounds.
Materials:
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7-Bromo-4-methoxyindoline
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Concentrated Sulfuric Acid (H₂SO₄)
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Concentrated Nitric Acid (HNO₃)
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Ice
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Sodium Bicarbonate (NaHCO₃) solution
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Dichloromethane (CH₂Cl₂)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel for column chromatography
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Hexane and Ethyl Acetate for elution
Procedure:
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Dissolve 7-Bromo-4-methoxyindoline in a minimal amount of concentrated sulfuric acid at 0 °C in an ice bath.
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Slowly add a cooled mixture of concentrated sulfuric acid and concentrated nitric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.
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Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, pour the mixture slowly over crushed ice.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 7-Bromo-4-methoxy-5-nitroindoline.
Visualizing the Synthetic Workflow
Caption: Proposed synthetic workflow for 7-Bromo-4-methoxy-5-nitroindoline.
Relationship to Structural Analogs
The chemical properties of 7-Bromo-4-methoxy-5-nitroindoline can be inferred by examining its relationship to known analogs. The presence and position of the bromo, methoxy, and nitro groups will influence the electronic and steric properties of the molecule.
Caption: Relationship between the target compound and its key structural analogs.
Potential Biological Activity and Signaling Pathways
While no specific biological activity or signaling pathway has been described for 7-Bromo-4-methoxy-5-nitroindoline, the presence of the nitroindoline core suggests potential for biological relevance. Nitro-aromatic compounds are known to have a wide range of biological activities, including antimicrobial and anticancer properties.[5] The nitro group can be bioreduced in cellular environments to form reactive species that can induce cellular damage.
Indole derivatives, a class of compounds to which indolines are closely related, are known to interact with a variety of biological targets and are a common scaffold in drug discovery.[6] Therefore, it is plausible that 7-Bromo-4-methoxy-5-nitroindoline could be a subject of interest for screening in various biological assays. However, without experimental data, any discussion of its interaction with signaling pathways would be purely speculative. Research on related bromo- and nitro-substituted flavonoids has shown significant antimicrobial properties.[7]
Safety and Handling
Specific safety data for 7-Bromo-4-methoxy-5-nitroindoline is not available. However, based on the properties of related nitro- and bromo-aromatic compounds, it should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Nitro compounds can be toxic and may be skin and eye irritants. Brominated organic compounds can also be hazardous. Avoid inhalation of dust and contact with skin and eyes.
References
- 1. PubChemLite - 7-bromo-5-nitroindoline (C8H7BrN2O2) [pubchemlite.lcsb.uni.lu]
- 2. 5-Bromo-7-nitroindoline, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 1-Acetyl-5-bromo-7-nitroindoline | C10H9BrN2O3 | CID 2729243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
